molecular formula C5H6ClNO4 B1141710 4-Chloro-2-methoxyimino-3-oxobutanoic acid CAS No. 111230-59-2

4-Chloro-2-methoxyimino-3-oxobutanoic acid

Cat. No.: B1141710
CAS No.: 111230-59-2
M. Wt: 179.56
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Description

4-Chloro-2-methoxyimino-3-oxobutanoic acid is a chemical compound with the molecular formula C5H6ClNO4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics like ceftriaxone sodium . This compound is characterized by the presence of a chloro group, a methoxyimino group, and a keto group on a butanoic acid backbone.

Mechanism of Action

Target of Action

It’s structurally related to 4-chloro-2-methylphenoxyacetic acid (mcpa), a synthetic auxin . Auxins are plant hormones that regulate growth and development .

Mode of Action

It’s known that mcpa, a structurally related compound, acts as an auxin . Auxins regulate plant growth by altering gene expression, leading to changes in plant development .

Action Environment

The action of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can be influenced by environmental factors. For instance, MCPA, a structurally related compound, has been shown to have its degradation retarded in soil when co-applied with certain fungicides . This suggests that the action, efficacy, and stability of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid could also be influenced by environmental factors such as the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(methoxyimino)-3-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the preparation of ceftriaxone sodium . The interactions between 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid and these biomolecules are primarily based on its ability to form stable intermediates that facilitate the synthesis of the desired antibiotic compounds.

Cellular Effects

The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can inhibit the synthesis of cell wall components, leading to cell lysis and death. This is particularly important in the context of its use in antibiotic synthesis, where the goal is to target and eliminate pathogenic bacteria .

Molecular Mechanism

At the molecular level, 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the synthesis of essential cellular components. For instance, it can inhibit the activity of transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing cell lysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid remains stable at low temperatures, but its stability decreases when exposed to water or higher temperatures . This degradation can affect its efficacy in biochemical reactions and its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit bacterial growth. At higher doses, it can cause adverse effects, including toxicity and damage to host tissues . These threshold effects are crucial for determining the appropriate dosage for therapeutic applications and ensuring the safety of the compound in clinical settings.

Metabolic Pathways

4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the synthesis of antibiotics . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the bacterial cell wall is essential for its role in inhibiting cell wall synthesis and exerting its antibacterial effects.

Chemical Reactions Analysis

4-Chloro-2-methoxyimino-3-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-methoxyimino-3-oxobutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Chloro-2-methoxyimino-3-oxobutanoic acid can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of chloro-substituted organic acids in various fields.

Properties

IUPAC Name

4-chloro-2-methoxyimino-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNGESOREPKWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699581
Record name 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111230-59-2
Record name 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 15 ml of acetonitrile was dissolved 725 mg of 2-methoxyimino-3-oxobutyric acid, followed by addition of 2.8 ml of triethylamine. Then, 2.5 ml of chlorotrimethylsilane was added dropwise with ice-cooling and the mixture was stirred at 20°-25° C. for 2 hours. After addition of 10 ml of xylene, the reaction mixture was concentrated under reduced pressure and the residue was suspended in 15 ml of tetrahydrofuran. The suspension was filtered in a nitrogen gas stream to remove insolubles. This filtrate containing trimethylsilyl 2-ethoxyimino-3-oxobutyrate trimethylsilyl enol ether (i.e. trimethylsilyl 2-methoxyimino-3-trimethylsilyloxy-3-butenoate) was cooled to -30° C. and 0.45 ml of sulfuryl chloride was added dropwise thereto. After the temperature of the mixture was increased to 20° C., the reaction mixture was concentrated under reduced pressure and the residue was diluted with 20 ml of water and stirred for 10 minutes for hydrolyzing the trimethylsilyl ester. Then, 2N aqueous sodium hydroxide solution was added dropwise to adjust the reaction mixture to pH 9.0. The reaction mixture was washed twice with 20 ml portions of methylene chloride and the aqueous layer was adjusted to pH 0.5 by dropwise addition of concentrated hydrochloric acid. The aqueous layer was saturated with sodium chloride and extracted 3 times with 20 ml portions of ether. The organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The above procedure gave 4-chloro-2-methoxyimino-3-oxobutyric acid.
Quantity
2.8 mL
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reactant
Reaction Step One
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2.5 mL
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reactant
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10 mL
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2-methoxyimino-3-oxobutyric acid
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725 mg
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reactant
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Quantity
15 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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